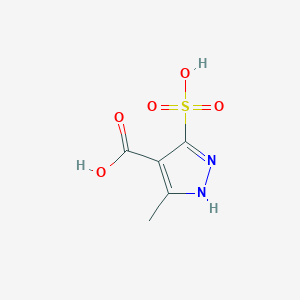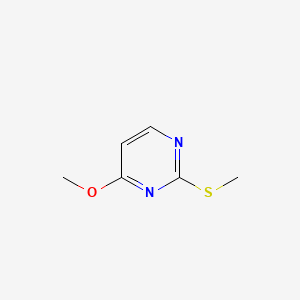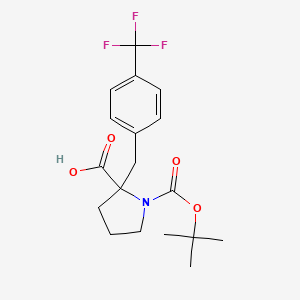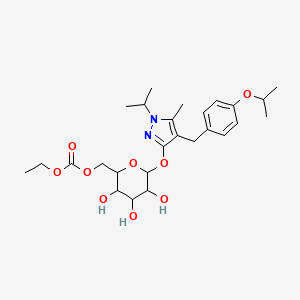
Methyl 3-bromo-2-methyl-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-methyl-3-phenylprop-2-enoate: is an organic compound with the molecular formula C11H11BrO2 It is a derivative of cinnamic acid, characterized by the presence of a bromine atom and a methyl group on the prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Methyl Cinnamate: One common method involves the bromination of methyl cinnamate. The reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.
Aldol Condensation: Another method involves the aldol condensation of benzaldehyde with methyl acetoacetate, followed by bromination of the resulting product.
Industrial Production Methods: Industrial production of methyl 3-bromo-2-methyl-3-phenylprop-2-enoate often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-2-methyl-3-phenylprop-2-enoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products:
Substitution: Formation of methyl 3-hydroxy-2-methyl-3-phenylprop-2-enoate.
Reduction: Formation of methyl 3-methyl-3-phenylprop-2-en-1-ol.
Oxidation: Formation of methyl 3-carboxy-2-methyl-3-phenylprop-2-enoate.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Methyl 3-bromo-2-methyl-3-phenylprop-2-enoate is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand the biological activity of brominated organic compounds and their interactions with biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-2-methyl-3-phenylprop-2-enoate involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. This interaction can lead to the formation of various substituted products. The compound can also undergo reduction and oxidation reactions, altering its chemical structure and properties.
Comparación Con Compuestos Similares
Methyl 2-bromo-3-phenylprop-2-enoate: Similar structure but lacks the methyl group on the prop-2-enoate moiety.
Methyl 3-bromo-2-(bromomethyl)propionate: Contains an additional bromine atom on the propionate moiety.
Methyl 3-phenylprop-2-enoate (Methyl cinnamate): Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: Methyl 3-bromo-2-methyl-3-phenylprop-2-enoate is unique due to the presence of both a bromine atom and a methyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H11BrO2 |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clave InChI |
FIOYGBYNTPFQMG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=CC=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Bromomethyl)benzo[d]oxazole hydrobromide](/img/structure/B12508196.png)

![Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12508218.png)
![3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B12508229.png)

![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B12508234.png)
![N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B12508238.png)
![2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12508242.png)
![(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B12508245.png)

![3,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12508256.png)


![2-(4-Bromophenyl)bicyclo[2.2.1]heptane](/img/structure/B12508285.png)
